molecular formula C21H19N5OS B5449031 N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE

N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE

Cat. No.: B5449031
M. Wt: 389.5 g/mol
InChI Key: DTXDFPIFTSFBOC-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE is a complex organic compound that features a cyano group, a dimethylamino group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents like cyanogen bromide or sodium cyanide.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.

    Final Coupling: The final step involves coupling the thiadiazole derivative with 3-methylbenzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The cyano group and the dimethylamino group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The thiadiazole ring enhances the compound’s stability and facilitates its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE
  • **N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
  • **N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE

Uniqueness

The unique combination of the cyano group, dimethylamino group, and thiadiazole ring in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-5-4-6-16(11-14)19(27)23-21-25-24-20(28-21)17(13-22)12-15-7-9-18(10-8-15)26(2)3/h4-12H,1-3H3,(H,23,25,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXDFPIFTSFBOC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(=CC3=CC=C(C=C3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.